molecular formula C22H24BrFN4O3 B5220667 (4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone

(4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone

Cat. No.: B5220667
M. Wt: 491.4 g/mol
InChI Key: XLQIEYFJOVQQCJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of bromine, fluorine, nitro, and piperidine groups

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c23-17-6-4-16(5-7-17)22(29)27-12-10-26(11-13-27)20-15-19(25-8-2-1-3-9-25)18(24)14-21(20)28(30)31/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIEYFJOVQQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Halogenation: Introduction of bromine and fluorine atoms.

    Piperidine and Piperazine Coupling: Formation of the piperidine and piperazine rings.

    Final Coupling: Combining the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Caffeine: A well-known stimulant with a purine structure.

Uniqueness

(4-Bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

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